5-Pyridin-4-yl-pentan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Pyridin-4-yl-pentan-2-ol is an organic compound with the molecular formula C10H15NO. It features a pyridine ring attached to a pentanol chain. This compound is of interest due to its unique structure, which combines the properties of both pyridine and alcohol functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyridin-4-yl-pentan-2-ol can be achieved through various methods. One common approach involves the reaction of pyridine with a pentanol derivative under specific conditions. For instance, the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures, can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include the use of catalysts and controlled reaction environments to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Pyridin-4-yl-pentan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or halides can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 5-Pyridin-4-yl-pentan-2-one.
Reduction: Formation of 5-Pyridin-4-yl-pentane.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
5-Pyridin-4-yl-pentan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Pyridin-4-yl-pentan-2-ol involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the alcohol group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Pyridin-2-ol
- Pyridin-3-ol
- Pyridin-4-ol
Comparison
5-Pyridin-4-yl-pentan-2-ol is unique due to the presence of both a pyridine ring and a pentanol chain. This combination imparts distinct chemical and biological properties compared to other pyridine derivatives. For example, while pyridin-2-ol and pyridin-3-ol primarily act as nucleophiles at the oxygen atom, this compound can engage in additional interactions due to its extended alkyl chain .
Biological Activity
5-Pyridin-4-yl-pentan-2-ol is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a pyridine ring substituted with a pentanol side chain. Its molecular formula is C11H15N, and it has a molecular weight of approximately 175.24 g/mol. The compound's structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly in light of rising antibiotic resistance .
Antifungal Activity
In addition to antibacterial effects, this compound has shown antifungal activity against common pathogens such as Candida albicans and Aspergillus fumigatus. The compound demonstrated an MIC of 25 µg/mL against C. albicans, indicating its potential use in treating fungal infections .
The mechanism through which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the compound interacts with specific cellular targets, possibly inhibiting key metabolic pathways in microorganisms. The presence of the pyridine ring may facilitate interactions with enzymes or receptors involved in microbial growth and survival .
Case Studies
- Antimicrobial Efficacy Study : A recent study assessed the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated that this compound was among the most potent against Gram-positive bacteria, outperforming traditional antibiotics .
- Fungal Inhibition Research : Another investigation focused on the antifungal properties of this compound, revealing that it inhibited biofilm formation in Candida species, which is crucial for treating chronic fungal infections .
Properties
IUPAC Name |
5-pyridin-4-ylpentan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-9(12)3-2-4-10-5-7-11-8-6-10/h5-9,12H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMGDZZUIFRNPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC1=CC=NC=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.